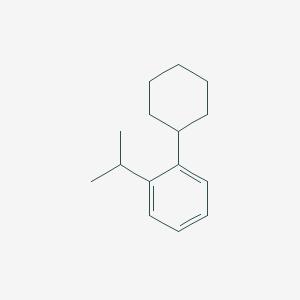
1-Cyclohexyl-2-(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-2-(propan-2-yl)benzene is an organic compound with the molecular formula C15H22 It is a derivative of benzene, where a cyclohexyl group and an isopropyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-(propan-2-yl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with cyclohexyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction conditions can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-2-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, such as cyclohexylpropanol.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.
Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used for substitution reactions.
Major Products:
Oxidation: Cyclohexylpropanone, cyclohexylpropanoic acid.
Reduction: Cyclohexylpropanol.
Substitution: Bromocyclohexylbenzene, sulfonated derivatives.
Scientific Research Applications
1-Cyclohexyl-2-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or analgesic effects, is ongoing.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2-(propan-2-yl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as electrophilic aromatic substitution or oxidation-reduction processes. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used.
Comparison with Similar Compounds
Cyclohexylbenzene: Similar in structure but lacks the isopropyl group.
Isopropylbenzene (Cumene): Contains an isopropyl group but lacks the cyclohexyl group.
Cyclohexylpropane: Contains a cyclohexyl group but lacks the aromatic benzene ring.
Uniqueness: 1-Cyclohexyl-2-(propan-2-yl)benzene is unique due to the presence of both cyclohexyl and isopropyl groups attached to the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
4501-40-0 |
|---|---|
Molecular Formula |
C15H22 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
1-cyclohexyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C15H22/c1-12(2)14-10-6-7-11-15(14)13-8-4-3-5-9-13/h6-7,10-13H,3-5,8-9H2,1-2H3 |
InChI Key |
UOLAMFQXDMTVDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



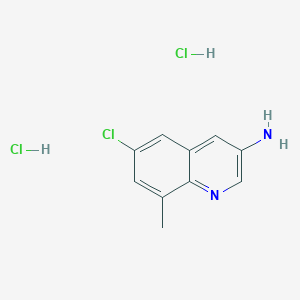
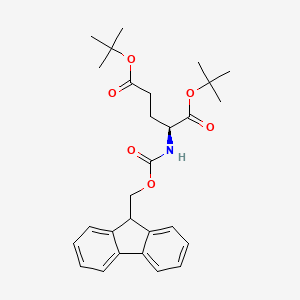

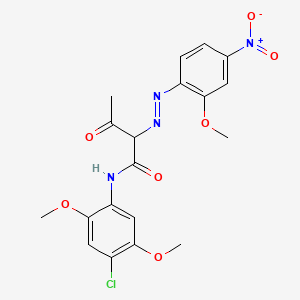
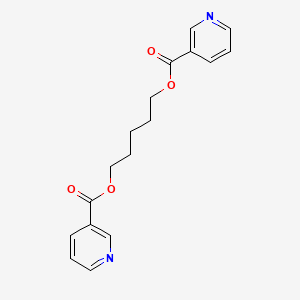

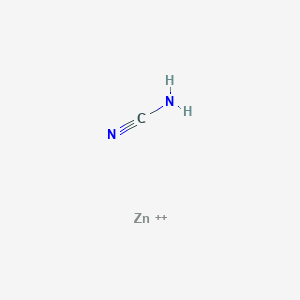

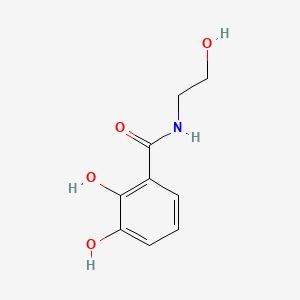
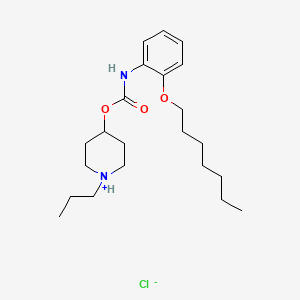
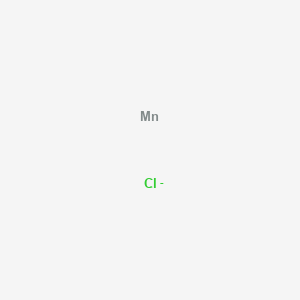

![6-[(2-Carboxyethyl)amino]hexanoic acid](/img/structure/B13746268.png)
